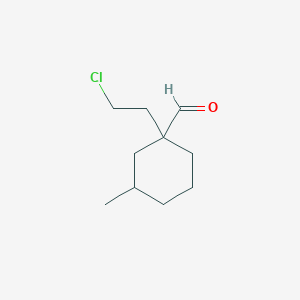![molecular formula C12H21NO B13257210 3-Methyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one](/img/structure/B13257210.png)
3-Methyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one is a complex organic compound with a unique structure that includes a cyclopentane ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of a suitable ketone with a pyrrole derivative can be achieved using acid or base catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Methyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3-Methyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic uses .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-{octahydrocyclopenta[c]pyrrol-5-yl}butan-1-one
- 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one
Uniqueness
3-Methyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, differentiating it from other similar compounds .
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-3-yl)-3-methylbutan-2-one |
InChI |
InChI=1S/C12H21NO/c1-8(2)12(14)6-11-10-5-3-4-9(10)7-13-11/h8-11,13H,3-7H2,1-2H3 |
InChI Key |
CSTCHBZRORWQIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC1C2CCCC2CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13257130.png)

![2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13257133.png)
amine](/img/structure/B13257134.png)


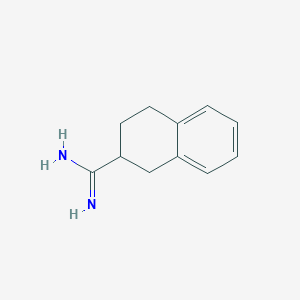

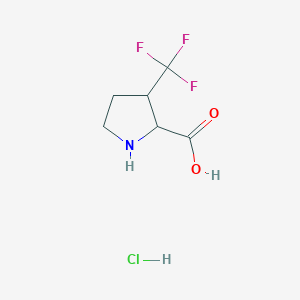
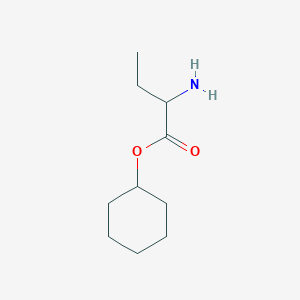
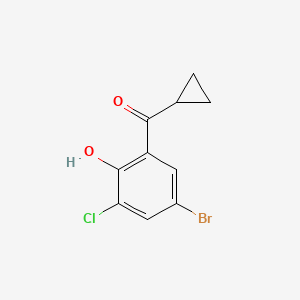
![N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline](/img/structure/B13257192.png)

